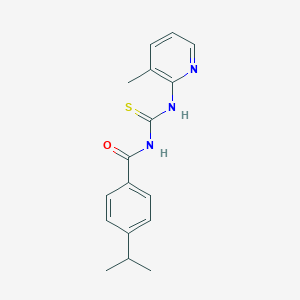![molecular formula C18H17N3O2S B251730 N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide](/img/structure/B251730.png)
N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide, also known as MBZP, is a synthetic compound that belongs to the class of benzoxazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. In
科学研究应用
N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in a variety of physiological processes, including mood regulation, cognition, and perception. N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide has also been shown to modulate the activity of other receptors, including the dopamine D2 receptor and the sigma-1 receptor.
作用机制
The exact mechanism of action of N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT2A receptor, which may account for its psychoactive effects. N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide may also modulate the activity of other receptors, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may account for its psychoactive effects. N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide has also been shown to modulate the activity of the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, memory, and learning.
实验室实验的优点和局限性
N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other research compounds. It has also been extensively studied, and its effects on various receptors and physiological processes are well-documented. However, there are also limitations to its use. N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide has been shown to have psychoactive effects, which may complicate interpretation of experimental results. Additionally, the exact mechanism of action of N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide is not fully understood, which may limit its usefulness in certain types of experiments.
未来方向
There are several future directions for research on N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide. One area of interest is its potential as a therapeutic agent for the treatment of various neurological and psychiatric disorders. N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide has been shown to have effects on a variety of receptors and physiological processes, which may make it a promising candidate for drug development. Additionally, further research is needed to fully understand the mechanism of action of N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide and its effects on various physiological processes. Finally, more research is needed to explore the potential advantages and limitations of N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide for use in lab experiments, particularly in the context of its psychoactive effects.
合成方法
The synthesis of N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide involves the reaction of 2-aminobenzoxazole with 2-methylphenyl isothiocyanate and propionyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide. The synthesis of N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide has been well-documented in the scientific literature, and the compound is readily available for research purposes.
属性
分子式 |
C18H17N3O2S |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]propanamide |
InChI |
InChI=1S/C18H17N3O2S/c1-3-16(22)21-18(24)19-12-8-9-15-14(10-12)20-17(23-15)13-7-5-4-6-11(13)2/h4-10H,3H2,1-2H3,(H2,19,21,22,24) |
InChI 键 |
XYESGJNOIDUBGC-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3C |
规范 SMILES |
CCC(=O)NC(=S)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-Chloro-4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251648.png)

![N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251653.png)
![N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B251654.png)

![4-Ethyl 2-methyl 5-[(2-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B251657.png)
![Methyl 5-[(2-chloro-5-iodobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B251660.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide](/img/structure/B251663.png)





![2-[(3-Methoxy-2-naphthoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251671.png)